2-Isobutyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-8-amine
Overview
Description
“2-Isobutyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-8-amine” is a derivative of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles, which have shown high anti-tumor activity . This compound has been used in the study of neurodegenerative diseases .
Synthesis Analysis
The synthesis of this compound involves introducing an alkyl or aralkyl and a sulfonyl group, which are considered as the pharmacophores of some antitumor drugs . Different benzene sulfonyl groups were added to the N of 9-position of tert-butyl-8-bromo-2,3,4,5-tetra-hydro-1H-pyrido-[4,3-b]indole carboxylate to obtain various derivatives .Molecular Structure Analysis
Molecular docking studies revealed the binding orientations of all the synthesized compounds in the active site of c-Met . This information is crucial for understanding how these compounds interact with their target proteins.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the Fischer rearrangement and the Heck reaction . Ozonolysis of the enamine bond of 1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole derivatives was also studied .Scientific Research Applications
Chemical Synthesis and Structural Analysis
- N-Amination of tetrahydro-1H-pyrido[4,3-b]indoles, including 2-Isobutyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-8-amine, followed by base treatment produces hexahydro[1,2]diazepino[5,4-b]indoles. One such structure was confirmed by X-ray analysis (Tamura et al., 1983).
Pharmacological Activity and Medicinal Chemistry
- Compounds like 2-Isobutyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-8-amine demonstrate a broad spectrum of pharmacological activities, making them of interest in medicinal chemistry (Ivashchenko et al., 2010).
- These derivatives possess various properties, including antihistamine, neuroleptic, antiarrhythmogenic, and antioxidant activities. Some are used as medicinal drugs (Ivanov et al., 2001).
Antitumor Activity
- Derivatives of 2-Isobutyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-8-amine have been synthesized and tested for antitumor activity, showing promise as antineoplastic agents (Nguyen et al., 1990).
- Novel derivatives designed and synthesized demonstrated moderate to excellent antiproliferative activity against various cancer cell lines (Feng et al., 2018).
Chemical Synthesis and Derivatives
- Reactions of 2-dicyanomethylidene-3-ethoxymethylidene-2,3-dihydroindole with various amines afford enamino dinitriles and the corresponding pyrido[4,3-b]indoles (Smirnova et al., 2008).
- A gold-catalyzed domino cycloisomerization/Pictet-Spengler reaction produces 1-aryl-N-tosyl-tetrahydropyrido[4,3-b]indole derivatives, demonstrating a new synthesis route (Reddy et al., 2012).
Receptor Activity and Biological Implications
- 2-Substituted 8-methyl-5-(2-pyridinylethyl) derivatives of tetrahydropyrido[4,3-b]indoles have been studied for activity on therapeutic targets including GPC-receptors, ion channels, and neurotransmitter transporters (Ivachtchenko et al., 2013).
Future Directions
The GEP model has stronger predictive ability to help develop the novel structure of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole of cystic-brosis-transmembrane conductance-regulator gene potentiators . This suggests that there is potential for further development and study of this compound in the future.
properties
IUPAC Name |
2-(2-methylpropyl)-1,3,4,5-tetrahydropyrido[4,3-b]indol-8-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3/c1-10(2)8-18-6-5-15-13(9-18)12-7-11(16)3-4-14(12)17-15/h3-4,7,10,17H,5-6,8-9,16H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LONYBNLBQLQHHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCC2=C(C1)C3=C(N2)C=CC(=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Isobutyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-8-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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